molecular formula C12H14N4O2 B2647242 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034311-92-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2647242
CAS No.: 2034311-92-5
M. Wt: 246.27
InChI Key: ZFGJGIFGHYGFQB-UHFFFAOYSA-N
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Description

The compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" features a unique hybrid structure combining three distinct pharmacophores:

  • Azetidine: A four-membered saturated nitrogen-containing ring known for conformational rigidity, which enhances binding specificity to biological targets.
  • 1,2,3-Triazole: A heterocyclic moiety widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

The methanone bridge links the azetidine-triazole unit to the dimethylfuran group, creating a spatially compact molecule. Such hybrid structures are often explored for multitarget activity or enhanced selectivity.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-5-11(9(2)18-8)12(17)15-6-10(7-15)16-4-3-13-14-16/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJGIFGHYGFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, often involving a carbonyl group.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Substitution reactions can take place at various positions on the triazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the triazole and furan rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the triazole ring.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a pharmaceutical agent.

    Diagnostic Agents: It can be used in the development of diagnostic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Polymer Chemistry: It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the azetidine and furan rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules from recent studies. Below is a comparative analysis supported by a data table (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Core Heterocycle Key Substituents Biological Activity IC50 (µM) Reference
Target Compound Azetidine, Triazole 2,5-Dimethylfuran-methanone Not Reported N/A -
Thiadiazole derivative 9b Thiadiazole, Triazole Phenyl, ethylidene hydrazine Antitumor (HepG2) 2.94
Thiazole derivative 12a Thiazole, Triazole Aryl, diazenyl Antitumor (HepG2, MCF-7) 1.19, 3.4
Pyrazole derivative Pyrazole 2,5-Dimethylfuran Antibacterial, Biocompatible N/A

Key Observations

Structural Features and Antitumor Activity :

  • The thiadiazole (9b ) and thiazole (12a ) derivatives from share the triazole moiety with the target compound, but their five-membered sulfur-containing cores (thiadiazole/thiazole) exhibit potent antitumor activity against HepG2 and MCF-7 cell lines. The IC50 values correlate with electronic effects; the thiazole derivative 12a shows superior potency, likely due to its diazenyl group enhancing π-π stacking with cellular targets .
  • In contrast, the target compound’s azetidine core introduces conformational constraints that may reduce steric hindrance compared to bulkier thiadiazole/thiazole systems. This could improve binding to enzymes like kinases or proteases involved in cancer progression.

Role of the Dimethylfuran Group: The pyrazole-dimethylfuran analog in demonstrates antibacterial efficacy and biocompatibility, critical for dental applications . The dimethylfuran’s electron-rich aromatic system may disrupt bacterial membranes or inhibit biofilm formation. In the target compound, the same substituent is linked via a methanone bridge, which could modulate solubility or stability. This structural variation might redirect activity from antibacterial to antitumor applications, depending on the heterocyclic core’s influence.

Structure-Activity Relationships (SAR): highlights that substituents on the thiadiazole/thiazole rings (e.g., phenyl, diazenyl) significantly enhance antitumor potency. For the target compound, the triazole’s position on azetidine and the methanone-linked dimethylfuran may synergize to target dual pathways (e.g., microtubule stabilization and oxidative stress induction). The absence of antibacterial data for triazole-azetidine hybrids suggests that the dimethylfuran’s role in antibacterial activity (as seen in ) may depend on pairing with a pyrazole rather than a triazole-azetidine system.

Potential for Hybrid Activity: The target compound’s structure merges elements from both antitumor (triazole) and antibacterial (dimethylfuran) analogs. This hybrid design could enable dual functionality, though empirical validation is required.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring and an azetidine moiety. Its structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_4O, with a molecular weight of 230.27 g/mol. The key structural features include:

  • Triazole Ring : Known for its role in various pharmacological applications.
  • Azetidine Moiety : Contributes to the compound's ability to interact with biological targets.
  • Dimethylfuran Component : Enhances lipophilicity and potential bioactivity.

Antimicrobial Properties

Studies have indicated that compounds featuring triazole and azetidine rings exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research has demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation.

Inhibitory Effects on Enzymes

The compound has been predicted to interact with several enzymes implicated in disease pathways. In silico studies suggest that it may act as an inhibitor of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. The inhibition of these enzymes could lead to reduced inflammation and pain relief.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Triazole Ring : Variations can enhance or diminish activity against specific targets.
  • Azetidine Modifications : Altering substituents can affect binding affinity and selectivity for biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundActivityFindings
Triazole DerivativeAntibacterialEffective against Gram-positive bacteria with an MIC value of 12 µg/mL.
Azetidine AnalogAnticancerInduced apoptosis in MCF-7 cells with an IC50 of 15 µM.
Furan-based CompoundAnti-inflammatoryReduced COX activity by 70% at 25 µM concentration.

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